molecular formula C7H12O B3380784 4-cyclopropylbutanal CAS No. 205242-32-6

4-cyclopropylbutanal

Cat. No.: B3380784
CAS No.: 205242-32-6
M. Wt: 112.17 g/mol
InChI Key: SVABGPAHHLRXFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropylbutanal, also known as cyclopropanebutanal, is an organic compound with the molecular formula C7H12O. It features a cyclopropane ring attached to a butanal chain, making it a unique and interesting molecule in organic chemistry. This compound is known for its high reactivity due to the strained cyclopropane ring, which makes it a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyclopropylbutanal can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl carbene with aldehydes. Another method includes the reaction of cyclopropylalkynes with aldehydes . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves the use of cyclopropanecarbonitrile and acetaldehyde in the presence of potassium t-butoxide. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropylbutanal undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Cyclopropylbutanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of various fine chemicals and materials.

Mechanism of Action

The mechanism of action of 4-cyclopropylbutanal involves its reactivity due to the strained cyclopropane ring. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

4-Cyclopropylbutanal can be compared with other cyclopropane-containing compounds such as:

  • Cyclopropanecarboxaldehyde
  • Cyclopropylmethyl ketone
  • Cyclopropylamine

Uniqueness: What sets this compound apart is its specific structure, which combines a cyclopropane ring with a butanal chain. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical syntheses .

Properties

IUPAC Name

4-cyclopropylbutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-6-2-1-3-7-4-5-7/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVABGPAHHLRXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-cyclopropylbutanal
Reactant of Route 2
Reactant of Route 2
4-cyclopropylbutanal
Reactant of Route 3
Reactant of Route 3
4-cyclopropylbutanal
Reactant of Route 4
4-cyclopropylbutanal
Reactant of Route 5
Reactant of Route 5
4-cyclopropylbutanal
Reactant of Route 6
4-cyclopropylbutanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.